molecular formula C30H27N5OS B306785 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide

2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide

Cat. No. B306785
M. Wt: 505.6 g/mol
InChI Key: MADDMXLMOGRREE-KBVAKVRCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a hydrazone derivative of pyrazole and quinoline, which makes it a promising candidate for the development of new drugs and materials.

Mechanism of Action

The mechanism of action of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide is not fully understood yet. However, it is believed that this compound exerts its therapeutic effects by inhibiting the activity of specific enzymes or proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide have been studied extensively in vitro and in vivo. Some of the reported effects of this compound include anti-inflammatory, anti-tumor, and anti-microbial activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide in lab experiments is its high potency and selectivity. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide. Some of the potential areas of research include the development of new synthetic routes for the production of this compound, the identification of its molecular targets, and the evaluation of its safety and efficacy in animal models and clinical trials. Additionally, this compound could also be used as a starting point for the development of new analogs with improved properties and therapeutic potential.

Synthesis Methods

The synthesis of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide involves the reaction of 2,8-dimethyl-4-quinoline thiol with 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-carbaldehyde in the presence of acetic acid. The resulting product is then treated with acetic anhydride and hydrazine hydrate to obtain the final compound.

Scientific Research Applications

2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

properties

Product Name

2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide

Molecular Formula

C30H27N5OS

Molecular Weight

505.6 g/mol

IUPAC Name

2-(2,8-dimethylquinolin-4-yl)sulfanyl-N-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]acetamide

InChI

InChI=1S/C30H27N5OS/c1-20-12-14-23(15-13-20)30-24(18-35(34-30)25-9-5-4-6-10-25)17-31-33-28(36)19-37-27-16-22(3)32-29-21(2)8-7-11-26(27)29/h4-18H,19H2,1-3H3,(H,33,36)/b31-17+

InChI Key

MADDMXLMOGRREE-KBVAKVRCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)CSC3=CC(=NC4=C(C=CC=C34)C)C)C5=CC=CC=C5

SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CSC3=CC(=NC4=C3C=CC=C4C)C)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CSC3=CC(=NC4=C(C=CC=C34)C)C)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.